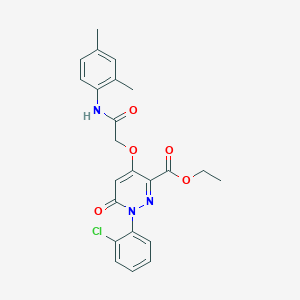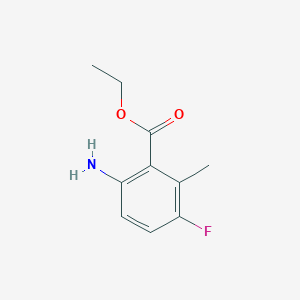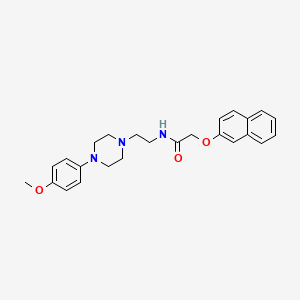
2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It contains multiple functional groups, including an acetamide, methoxy groups, and an aromatic amine. The structure suggests potential biological activity, which is consistent with the activities observed in similar compounds. For instance, quinoline derivatives have been synthesized and evaluated for their anticancer properties, as seen in the one-pot three-component synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives . Additionally, anilidoquinoline derivatives have shown therapeutic effects in treating diseases such as Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-component reactions, as demonstrated in the one-pot synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure . This method is advantageous for constructing complex molecules with potential biological activities. The synthesis of the compound would likely follow a similar approach, combining the quinoline core with the appropriate amine and acetamide functionalities in a strategic sequence to ensure the correct assembly of the molecule.
Molecular Structure Analysis
Quinoline derivatives exhibit a variety of molecular conformations depending on their substitution patterns. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides shows different interplanar angles between amide groups, which can influence the molecule's overall shape and biological interactions . The molecular structure of the compound would be expected to have similar considerations, with the orientation of the methoxy and fluorophenyl groups potentially affecting its binding to biological targets.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, often facilitated by their functional groups. The presence of amide and methoxy groups in the compound suggests that it could undergo reactions such as hydrolysis, nucleophilic substitution, or interactions with biological macromolecules. These reactions could be crucial for the compound's mechanism of action, as seen in other quinoline derivatives that interact with cellular targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their functional groups and molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's biological activity and pharmacokinetics. For instance, the presence of methoxy groups can affect the lipophilicity of the compound, which in turn can influence its ability to cross cell membranes and reach intracellular targets .
科学的研究の応用
Structural Aspects and Synthesis Routes
Research has explored the structural aspects of amide-containing isoquinoline derivatives, revealing insights into salt and inclusion compounds. Such studies highlight the versatility of these molecules in forming crystalline structures and complexes, which could have implications for the development of novel materials or pharmaceuticals (A. Karmakar et al., 2007).
The synthesis of related compounds, such as (±)-crispine A via an acyliminium ion cyclisation, has been reported. This demonstrates the potential for complex molecular synthesis, offering routes to novel compounds with potentially unique biological or chemical properties (F. King, 2007).
Biological Activities and Applications
Certain quinoline and isoquinoline derivatives have been evaluated for their antitumor activities. For instance, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have shown moderate to high levels of antitumor activities against various cancer cell lines, suggesting potential applications in cancer therapy (Yilin Fang et al., 2016).
The exploration of novel benzodiazepine receptor ligands with selective binding characteristics, such as [3H]DAA1106, indicates the relevance of quinoline derivatives in neurological research, potentially contributing to the development of diagnostic or therapeutic agents for neurodegenerative diseases (S. Chaki et al., 1999).
Another study focusing on the radiosynthesis of AZD8931, a compound for imaging EGFR, HER2, and HER3 signaling in cancer, highlights the application of quinoline derivatives in developing diagnostic tools for cancer treatment and monitoring (Min Wang et al., 2014).
特性
IUPAC Name |
2-[3-[(3,4-dimethoxyanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O5/c1-34-20-10-8-17-12-18(15-29-19-9-11-24(35-2)25(13-19)36-3)27(33)31(23(17)14-20)16-26(32)30-22-7-5-4-6-21(22)28/h4-14,29H,15-16H2,1-3H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIINWPSLDCUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC=C3F)CNC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2538307.png)
![N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2538308.png)
![N-benzyl-2-(4-chlorophenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2538309.png)
![Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate](/img/structure/B2538310.png)

![(3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2538313.png)
![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2538315.png)

![N-(2,4-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2538319.png)


![Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2538323.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-fluoro-6-methylsulfanylbenzamide](/img/structure/B2538324.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2538325.png)